1-Cyclopropyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea
Overview
Description
Scientific Research Applications
Genomics and Urea Utilization in Cyanobacteria
Research on cyanobacteria, which are pivotal in assimilating atmospheric CO2, has shown that urea serves as an alternative nitrogen source, potentially reducing the cost of bioproduction processes linked with wastewater treatment. Cyanobacteria's ability to utilize urea indicates the enzyme urease's role in urea catabolism, detoxifying internally generated urea by recycling its carbon and nitrogen. This insight into urea transport and catabolism in cyanobacteria opens up avenues for biotechnological applications, including biofuel production and atmospheric carbon mitigation (Veaudor, Cassier-Chauvat, & Chauvat, 2019).
Urease Inhibitors and Therapeutic Applications
Urease inhibitors have been studied for their therapeutic potential against infections caused by urease-producing bacteria such as Helicobacter pylori in the gastric tract and Proteus species in the urinary tract. This research underscores the medicinal relevance of urea derivatives in developing drugs to treat infections, with a focus on identifying compounds with high efficacy and low side effects. The patent review of urease inhibitors highlights the ongoing efforts to harness urea derivatives for medical applications, indicating the chemical versatility and potential of urea-related compounds in therapeutic contexts (Kosikowska & Berlicki, 2011).
Urea Biosensors for Medical and Environmental Monitoring
The development of urea biosensors exemplifies the intersection of urea chemistry with technology, offering tools for detecting and quantifying urea concentrations in various contexts. Such biosensors are crucial for diagnosing diseases related to abnormal urea levels, monitoring environmental urea pollution, and ensuring the safety of food products. The advancement in urea biosensor technology, leveraging materials like nanoparticles and conducting polymers for enzyme immobilization, demonstrates the potential of urea derivatives in creating sensitive, accurate, and versatile diagnostic devices (Botewad et al., 2021).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been reported to act as inhibitors for certain kinases .
Mode of Action
It’s worth noting that boronic acid derivatives like this compound are often used in suzuki-miyaura cross-coupling reactions , which could suggest a potential interaction with its targets.
Properties
IUPAC Name |
1-cyclopropyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BN2O3/c1-15(2)16(3,4)22-17(21-15)11-5-7-12(8-6-11)18-14(20)19-13-9-10-13/h5-8,13H,9-10H2,1-4H3,(H2,18,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUHNHHNBHVOYFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)NC3CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10657049 | |
Record name | N-Cyclopropyl-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10657049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874297-79-7 | |
Record name | N-Cyclopropyl-N′-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=874297-79-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Cyclopropyl-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10657049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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